N-[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]glycine N-[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]glycine
Brand Name: Vulcanchem
CAS No.: 665001-30-9
VCID: VC0461097
InChI: InChI=1S/C14H15N3O3S/c15-11-8-5-7-3-1-2-4-9(7)17-14(8)21-12(11)13(20)16-6-10(18)19/h5H,1-4,6,15H2,(H,16,20)(H,18,19)
SMILES: C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC(=O)O)N
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35g/mol

N-[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]glycine

CAS No.: 665001-30-9

Main Products

VCID: VC0461097

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35g/mol

N-[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]glycine - 665001-30-9

CAS No. 665001-30-9
Product Name N-[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]glycine
Molecular Formula C14H15N3O3S
Molecular Weight 305.35g/mol
IUPAC Name 2-[(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl)amino]acetic acid
Standard InChI InChI=1S/C14H15N3O3S/c15-11-8-5-7-3-1-2-4-9(7)17-14(8)21-12(11)13(20)16-6-10(18)19/h5H,1-4,6,15H2,(H,16,20)(H,18,19)
Standard InChIKey ZTMXDMBRIAUJPC-UHFFFAOYSA-N
SMILES C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC(=O)O)N
Canonical SMILES C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC(=O)O)N
PubChem Compound 1089983
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator